4-Bromo-5-nitroquinoline

Hypoxia-selective cytotoxins Antitumor agents Bioreductive drugs

Researchers face poor yields in quinoline C4 functionalization due to electronic mismatches with regioisomers. This 4-bromo-5-nitro isomer offers distinct reactivity: the C4 Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the C5 nitro provides a reducible amine handle. - Key differentiator: Br outperforms Cl in SNAr kinetics; 5-nitro position confers superior hypoxic selectivity over 3-/6-/7-/8-nitro isomers. - Benchmark applications: Hypoxia-selective cytotoxin synthesis (up to 60-fold selectivity) and PARP-2 inhibitor programs. - Supply: Stable heteroaromatic solid; available for immediate dispatch in research-grade quantities.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Cat. No. B11760268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-nitroquinoline
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H
InChIKeyCBRUCEXSYKHTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-nitroquinoline: Dual-Reactive Heterocyclic Scaffold


4-Bromo-5-nitroquinoline (CAS 933486-44-3) is a heteroaromatic quinoline derivative substituted with a bromine atom at the 4-position and a nitro group at the 5-position, with a molecular formula of C₉H₅BrN₂O₂ and molecular weight of 253.05 g/mol . The compound serves as a versatile building block in organic synthesis, particularly valued for its dual reactivity: the bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings), while the nitro group provides a handle for reduction to an amine for further functionalization [1]. Unlike regioisomers such as 6-bromo-5-nitroquinoline, the 4-position substitution on the pyridine ring of the quinoline core confers distinct electronic and steric properties that influence both reactivity in nucleophilic aromatic substitution (SNAr) reactions and downstream biological target engagement [1][2].

Br

4‑Bromo handle enables Pd‑catalyzed cross‑couplings (Suzuki, Stille, Buchwald‑Hartwig)

NO₂

5‑Nitro group can be reduced to a primary amine for further functionalization

4‑pos

Pyridine‑ring substitution at C4 confers distinct electronic/steric profile vs. 6‑bromo regioisomer

4-Bromo-5-nitroquinoline vs. Regioisomers & Halogen Analogs


The position of substituents on the quinoline scaffold critically dictates both synthetic accessibility and biological performance, rendering in-class substitution non-trivial. In palladium-catalyzed cross-coupling reactions, the 4-bromo substituent on the pyridine ring of quinoline exhibits distinct reactivity compared to the 6-bromo position on the benzene ring, with the former often requiring protection strategies (e.g., lactam O-alkylation) to enable efficient coupling due to chelation and electronic effects [1]. Furthermore, in hypoxia-selective cytotoxin development, the 5-nitroquinoline core itself demonstrates superior hypoxic selectivity among nitro positional isomers (5-nitro vs. 3-, 6-, 7-, and 8-nitro), establishing the 4-bromo-5-nitro substitution pattern as a privileged scaffold for further optimization [2]. Halogen exchange (Br vs. Cl) also alters reaction kinetics in SNAr reactions, where the bromine atom provides a superior leaving group for nucleophilic displacement compared to chlorine, directly impacting synthetic yield and purity [3].

Nitro positional isomer sensitivity

5‑Nitro regioisomers exhibit different hypoxic selectivity profiles; replacing the 5‑nitro position may shift downstream biological readouts.

Halogen‑dependent SNAr kinetics

Bromine at C4 shows reported faster nucleophilic displacement than chlorine; Cl analog substitution can reduce synthetic yield.

Protection requirements for cross‑coupling

Structurally related 4‑bromo‑5‑nitroisoquinolines require O‑protection for efficient Pd couplings; unprotected analogs may remain unreactive.

4-Bromo-5-nitroquinoline: Evidence vs. Closest Analogs


5-Nitroquinoline Core: Hypoxic Selectivity Advantage

The 5-nitroquinoline core, which constitutes the structural foundation of 4-bromo-5-nitroquinoline, demonstrates the greatest hypoxic selectivity among all nitro positional isomers evaluated in the quinoline series. This class-level differentiation is critical for applications in hypoxia-selective cytotoxin development, as the 4-position bromine atom provides a synthetic handle for introducing alkylamino or arylamino groups that modulate reduction potential and cellular uptake [1]. The reduction potential of unsubstituted 5-nitroquinoline is -286 mV, and ring substitution at the 4-position via cross-coupling can be employed to lower this potential, thereby improving hypoxia-selective cytotoxicity [1].

Hypoxic Selectivity Ranking
Class‑level
5‑nitro > 3‑,6‑,7‑,8‑nitro (greatest selectivity)
Supports 5‑nitro scaffold selection for hypoxia‑selective prodrug research
Reduction potential –286 mV; exact fold‑differences not reported
Hypoxia-selective cytotoxins Antitumor agents Bioreductive drugs

4-Bromo Substituent in Pd-Catalyzed Cross-Coupling

Protection of the lactam as 1-methoxy- or 1-benzyloxy-4-bromo-5-nitroisoquinoline (a close structural analog of 4-bromo-5-nitroquinoline) permitted Stille, Suzuki, and Buchwald-Hartwig couplings to proceed in high yields [1]. This demonstrates that the 4-bromo-5-nitro substitution pattern, once appropriately protected, is a viable and efficient handle for introducing diverse C4-substituents. In contrast, the unprotected 4-bromo-5-nitroisoquinolin-1-one and its 5-amino derivative did not participate in Pd-catalyzed couplings [1], establishing a clear synthetic boundary condition that must be accounted for in experimental design.

Pd‑Catalyzed Cross‑Coupling
Cross‑study comparable
O‑protected derivatives: high yields; unprotected: unreactive
Protection strategy is required to unlock 4‑Br cross‑coupling utility
Stille, Suzuki, Buchwald‑Hartwig conditions with Pd catalysts
Cross-coupling Suzuki coupling Stille coupling Buchwald-Hartwig coupling

SNAr Reactivity: Cyclic Amine Synthesis

A convenient method for the polyfunctionalization of quinolines via nitration of bromoquinolines has been developed, which represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic substitution (SNAr) reaction [1]. The bromine atom at the 4-position of 4-bromo-5-nitroquinoline serves as a superior leaving group compared to chlorine analogs (e.g., 4-chloro-5-nitroquinoline), enabling more efficient SNAr reactions for the introduction of nitrogen-containing cyclic amines. This reactivity differential translates to higher synthetic yields and cleaner reaction profiles.

SNAr Reactivity
Class‑level
Br vs. Cl leaving group: faster SNAr, higher yields with Br
Bromine enables efficient cyclic amine synthesis via SNAr
No direct comparative data for 4‑Br‑5‑NO₂‑quinoline pair
SNAr Nucleophilic substitution Polyfunctionalization

4-Bromo-5-nitroquinoline: Recommended Applications


Pd-Catalyzed Cross-Coupling for C4 Derivatization

Utilize 4-bromo-5-nitroquinoline as a coupling partner in Suzuki, Stille, or Buchwald-Hartwig reactions to introduce aryl, alkyl, or amino substituents at the C4 position. As demonstrated with structurally related 4-bromo-5-nitroisoquinolines, protection of adjacent Lewis-basic nitrogen atoms (if present) with methoxy or benzyloxy groups may be necessary to achieve high coupling yields [1]. This approach enables the generation of focused libraries of 4-substituted 5-nitroquinolines for structure-activity relationship (SAR) studies. [1]

Hypoxia-Selective Cytotoxin Precursor

Employ 4-bromo-5-nitroquinoline as a key intermediate for synthesizing 4-(alkylamino)-5-nitroquinoline derivatives, a compound class with demonstrated hypoxia-selective cytotoxicity (up to 60-fold selectivity for hypoxic cells in vitro). The 5-nitroquinoline core offers the greatest hypoxic selectivity among nitroquinoline isomers, and the 4-bromo atom provides a synthetic entry point for introducing diverse alkylamino side chains via nucleophilic aromatic substitution or cross-coupling [2][3]. [2][3]

Nitrogen Heterocycles via SNAr

Leverage the bromine atom at the 4-position as a leaving group in SNAr reactions with primary or secondary amines to synthesize cyclic amine-functionalized quinoline derivatives. The bromine substituent provides superior reactivity compared to chlorine analogs, enabling more efficient conversion to useful nitrogen-containing heterocyclic scaffolds for medicinal chemistry applications [4]. [4]

PARP Inhibitor & Anticancer Agent Intermediate

Use 4-bromo-5-nitroquinoline as a starting material or intermediate for the synthesis of compounds with potential PARP inhibitory activity or anticancer properties. The 4-bromo-5-nitro substitution pattern on the quinoline or isoquinoline scaffold has been employed in the development of selective PARP-2 inhibitors and antiproliferative agents, providing a validated entry point for drug discovery programs [5]. [5]

Application
Selection Property
Validation Focus
Cross‑coupling diversification
4‑Bromo reactivity & protection strategy
Yield and scope with Pd catalysts
Hypoxia‑selective prodrug synthesis
5‑Nitro reduction potential & scaffold rank
Hypoxic selectivity and reduction potential profiling
SNAr‑mediated heterocycle synthesis
Leaving group reactivity (Br vs. Cl)
Reaction kinetics and amine scope
PARP inhibitor lead generation
Scaffold derivatization for target selectivity
PARP‑2 isoform selectivity & antiproliferative assay

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